5-Chloro-2,3-dimethoxyisonicotinaldehyde

Medicinal Chemistry Physicochemical Properties Drug Design

5-Chloro-2,3-dimethoxyisonicotinaldehyde (CAS 1305324-66-6) is a differentiated isonicotinaldehyde building block. The 5-chloro substituent is essential for late-stage functionalization via Suzuki-Miyaura and other cross-coupling reactions, enabling molecular diversification pathways inaccessible with dechlorinated analogs. The aldehyde at the 4-position allows rapid construction of imines, amines, and heterocycles. This substitution pattern optimizes lipophilicity (cLogP) and TPSA for medicinal chemistry and agrochemical discovery programs. Available in research quantities with ≥98% purity. Ensure your synthetic route retains the chloro handle—confirm availability now.

Molecular Formula C8H8ClNO3
Molecular Weight 201.61 g/mol
CAS No. 1305324-66-6
Cat. No. B1428175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2,3-dimethoxyisonicotinaldehyde
CAS1305324-66-6
Molecular FormulaC8H8ClNO3
Molecular Weight201.61 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CN=C1OC)Cl)C=O
InChIInChI=1S/C8H8ClNO3/c1-12-7-5(4-11)6(9)3-10-8(7)13-2/h3-4H,1-2H3
InChIKeyYDVRFQLEURGEFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2,3-dimethoxyisonicotinaldehyde (CAS 1305324-66-6): A Defined Pyridine Scaffold for Medicinal Chemistry


5-Chloro-2,3-dimethoxyisonicotinaldehyde (CAS 1305324-66-6) is a heterocyclic building block belonging to the isonicotinaldehyde class . Its structure features a pyridine ring with a reactive aldehyde group at the 4-position, a chlorine atom at the 5-position, and methoxy groups at the 2- and 3-positions . This specific substitution pattern is the primary driver of its utility as a versatile intermediate for constructing more complex molecules in pharmaceutical and agrochemical research . It is offered by several chemical suppliers, including as part of the Sigma-Aldrich AldrichCPR collection, with a typical purity of ≥98% [REFS-1, REFS-3].

5-Chloro-2,3-dimethoxyisonicotinaldehyde Substitution: Why Analogs Like 2,3-Dimethoxyisonicotinaldehyde Are Not Direct Replacements


Generic substitution of 5-Chloro-2,3-dimethoxyisonicotinaldehyde with a close analog, such as the non-chlorinated 2,3-dimethoxyisonicotinaldehyde (CAS 944900-64-5) or the corresponding benzaldehyde derivative (CAS 86232-28-2), is not scientifically valid without re-optimization of the synthetic route or biological assay. The presence of the chloro substituent fundamentally alters the molecule's physicochemical properties, including lipophilicity (cLogP) and topological polar surface area (TPSA), which directly impacts pharmacokinetic behavior and target binding . Furthermore, the chloro group serves as a critical synthetic handle for further functionalization, such as in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling molecular diversification pathways that are inaccessible with the dechlorinated analog [REFS-2, REFS-3]. The nitrogen atom in the pyridine ring also differentiates it from benzaldehyde-based analogs, affecting both its electronic properties and its potential for forming key interactions with biological targets [1].

Quantitative Differentiation of 5-Chloro-2,3-dimethoxyisonicotinaldehyde: Physicochemical, Structural, and Reactivity Data


Lipophilicity and Polarity Comparison: 5-Chloro vs. Non-Chlorinated Isonicotinaldehyde Core

Computational predictions indicate that the introduction of a chlorine atom at the 5-position of 5-Chloro-2,3-dimethoxyisonicotinaldehyde significantly increases lipophilicity and reduces polarity compared to its non-chlorinated analog, 2,3-dimethoxyisonicotinaldehyde. This modification is crucial for optimizing membrane permeability and target binding.

Medicinal Chemistry Physicochemical Properties Drug Design

Crystallographic Confirmation of Unique Molecular Geometry and Packing

The molecular structure of 5-Chloro-2,3-dimethoxyisonicotinaldehyde has been definitively characterized for the first time by single-crystal X-ray diffraction [1]. This provides unambiguous proof of its three-dimensional conformation and solid-state packing, which are unique to this specific substitution pattern and directly influence its reactivity and physical properties (e.g., melting point, solubility).

Structural Chemistry Crystallography Material Science

Divergent Reactivity Profile: The Chloro Substituent as a Synthetic Handle

The presence of the 5-chloro group in 5-Chloro-2,3-dimethoxyisonicotinaldehyde enables reactivity pathways that are not possible with the dechlorinated 2,3-dimethoxyisonicotinaldehyde . Specifically, the aryl chloride bond is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or amino groups at this position . This makes it a superior and more versatile building block for generating libraries of compounds compared to its non-halogenated counterpart.

Organic Synthesis Cross-Coupling Chemical Biology

Key Application Scenarios for 5-Chloro-2,3-dimethoxyisonicotinaldehyde Driven by its Unique Profile


Medicinal Chemistry: Lead Optimization and Library Synthesis

The compound is ideal for medicinal chemistry programs requiring a pyridine core with a defined vector for diversification. The aldehyde allows for the construction of imines, amines, and heterocycles, while the chloro group provides a site for late-stage functionalization via cross-coupling [1]. Its unique physicochemical profile, driven by the chloro and methoxy substituents, makes it a valuable scaffold for exploring structure-activity relationships (SAR) in drug discovery .

Agrochemical Research: Development of Novel Crop Protection Agents

As a halogenated heterocyclic aldehyde, 5-Chloro-2,3-dimethoxyisonicotinaldehyde serves as a key intermediate in the synthesis of new agrochemical candidates. The specific substitution pattern can impart desirable properties like metabolic stability and target selectivity in fungicides, herbicides, or insecticides .

Chemical Biology: Probe and Tool Compound Synthesis

The fully characterized structure, including a reported X-ray crystal structure [1], makes this compound a reliable starting point for synthesizing chemical probes. The reactive aldehyde and chloro groups enable conjugation to fluorophores, biotin, or solid supports, facilitating target identification and mechanism-of-action studies .

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